molecular formula C10H18O B1669106 Citronellal CAS No. 106-23-0

Citronellal

Cat. No. B1669106
CAS RN: 106-23-0
M. Wt: 154.25 g/mol
InChI Key: NEHNMFOYXAPHSD-UHFFFAOYSA-N
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Description

Citronellal is a monoterpenoid and the main component of citronella oil, which gives it its distinctive lemon aroma . It is recognized for its strong citrus fragrance, predominantly similar to lemons . It is a volatile, colorless to pale yellow liquid at room temperature .


Synthesis Analysis

Citronellal can be synthesized from geraniol via a bienzymatic cascade using a copper radical alcohol oxidase and an old yellow enzyme . The cascade using OYE2 delivered 95.1% conversion to ®-citronellal with 95.9% ee . An alternative OYE, GluER, gave (S)-citronellal from geraniol with 95.3% conversion and 99.2% ee . Another study demonstrated the synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow .


Molecular Structure Analysis

Citronellal is categorized as an aldehyde, with its structure comprising a carbon chain with a terminal carbonyl group . Its molecular formula is C10H18O . The 3D structure of Citronellal can be viewed using Java or Javascript .


Chemical Reactions Analysis

Citronellal has been used in the synthesis of menthol . It has also been used in the production of ®- or (S)-Citronellal from Geraniol . In addition, it has been used in the synthesis of other compounds via biocatalytic approaches .


Physical And Chemical Properties Analysis

Citronellal is a volatile, colorless to pale yellow liquid at room temperature . It is recognized for its characteristic strong citrus fragrance, predominantly similar to lemons .

Scientific Research Applications

Antinociceptive Properties

Citronellal, a major component of essential oils from various aromatic plant species, exhibits significant antinociceptive effects. Studies have shown that citronellal induces a reduction in spontaneous activity, ataxia, analgesia, and sedation in mice, suggesting potential applications in pain management (Melo et al., 2010). Another study supports these findings, indicating that citronellal reduces nociceptive behavior and possesses antioxidant activity, which may contribute to its biological actions (Quintans-Júnior et al., 2011).

Agricultural Applications

Research on Java citronella (Cymbopogon winterianus) has revealed the potential of physical treatments like gamma radiation and chemical treatments for inducing mutations to develop superior progenies with high citronellal content, which is significant for industrial applications (Munda et al., 2022). Moreover, the essential oil of Cymbopogon winterianus, which contains citronellal, shows molluscicidal and larvicidal activities, suggesting its use in pest control (Rodrigues et al., 2013).

Quality Control in Industry

Near Infrared Spectroscopy (NIRS) has been utilized for the rapid and accurate detection and quantification of ethanol adulteration in citronellal oil, demonstrating its application in quality control within the essential oil industry (Meilina et al., 2013).

Molecular Interaction and Bioactivity

Studies have explored the interaction of citronellal with biomimetic plant plasma membranes, revealing its potential as a herbicide. This insight into the molecular action of essential oils like citronella could guide the development of new applications in agriculture (Lins et al., 2019). Additionally, research on the mosquito repellent properties of citronellal has identified its action on specific receptors, facilitating feeding suppression in Drosophila melanogaster, which could inform the development of more effective insect repellents (Du et al., 2015).

Essential Oil Dynamics and Composition

The dynamic nature of essential oil content and composition in citronella, including citronellal, has been studied in relation to harvest time and environmental conditions. This research provides valuable insights for optimizing the quality and yield of citronellal in essential oil production (Kakaraparthi et al., 2014).

Pharmacological and Therapeutic Potential

Citronellal has been identified as a potent molecule affecting cell signaling pathways in hepatocarcinoma cells, suggesting its potential application in cancer treatment. This discovery opens avenues for further research into the therapeutic applications of citronellal (Maßberg et al., 2015). In aquaculture, essential oil of citronella has been evaluated as an effective anaesthetic for fish, offering an alternative to synthetic anaesthetics (Barbas et al., 2017).

Nutritional and Metabolic Effects

Inhalation studies involving citronellal have demonstrated its impact on body weight and metabolic parameters in animal models, providing insights into its potential use in managing weight and metabolic disorders (Batubara et al., 2015).

Comprehensive Review of Cymbopogon Genus

A thorough review of the Cymbopogon genus, which includes citronellal-producing species, highlights the diverse pharmacological activities and potential applications of these plants in various fields. This comprehensive analysis underscores the importance of citronellal in phytotherapy and other industries (Tibenda et al., 2022).

Antifungal Activity

The essential oil from Cymbopogon nardus, containing citronellal, exhibits strong antifungal activity, suggesting its potential use in controlling fungal growth and infection (Nakahara et al., 2013).

properties

IUPAC Name

3,7-dimethyloct-6-enal
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InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,8,10H,4,6-7H2,1-3H3
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InChI Key

NEHNMFOYXAPHSD-UHFFFAOYSA-N
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Canonical SMILES

CC(CCC=C(C)C)CC=O
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Molecular Formula

C10H18O
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DSSTOX Substance ID

DTXSID3041790
Record name Citronellal
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Molecular Weight

154.25 g/mol
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Physical Description

Colorless to slightly yellow liquid with a strong flowery lemon odor; [HSDB], Solid, colourless to slightly yellow liquid; intense lemon-citronella-rose aroma
Record name Citronellal
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Boiling Point

205 °C, 206.00 to 207.00 °C. @ 760.00 mm Hg
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Flash Point

165 °F (74 °C) (CLOSED CUP)
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Solubility

Slightly soluble in water, Soluble in ethanol, Insoluble in water, glycerol; slightly soluble in propylene glycol; soluble in fixed oils, soluble (in ethanol)
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Density

0.853 g/cu cm at 20 °C, 0.850-0.860
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Vapor Pressure

0.28 [mmHg], VP: 5 mm Hg, temp not specified
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Product Name

Citronellal

Color/Form

Needles or orthorhombic crystals, Colorless to slightly yellow liquid

CAS RN

106-23-0
Record name Citronellal
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Melting Point

147 °C
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Synthesis routes and methods I

Procedure details

Precursor complex: [Rh(COD)2 ]+X- (X=anion as defined above) In a glove box, a solution of 0.025 mmole of the respective precursor complex (for example [Rh(COD)2 ]+SO3CF3-) in 2.5 ml of THF (0.01 M) was added to 0.025 mmole of the respective ligand in a one-necked flask equipped with a stopcock. The solution was stirred for 1 h, then a solution of 10 mmole of diethylgeranylamine or diethylnerylamine in 10 ml of the respective solvent was added. The flask was then equipped with a reflux condenser connected to a Schlenk line, the apparatus was purged with argon and the solution brought to reflux. Reaction temperature was held constant during the reaction time indicated in the table. The mixture was then cooled to 0° C. before adding 5 ml of a 1:4 of acetic acid/water. The reaction mixture was raised to room temperature and the solution extracted with diethyl ether. The extract was washed with water (10 ml), 15% NaOH solution (2×10 ml), then neutralized with water and thereafter dried over MgSO4. After concentration of the resulting solution, the residue was distilled in a bulb-to-bulb apparatus to give optically active citronellal and with the conversions and ee's as indicated in the tables below.
[Compound]
Name
Rh(COD)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
respective precursor complex
Quantity
0.025 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
respective ligand
Quantity
0.025 mmol
Type
reactant
Reaction Step Three
Quantity
10 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
respective solvent
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
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Reaction Step Five
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

geraniol and nerol: -
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Prior to the biotransformation, 0.5 ml of permeabilized cells were vortexed with 0.15 ml toluene in 2 ml screw capped glass vials and incubated for 10 min at room temperature. The other components were then added to give 1 ml of aqueous phase with the same composition as the aqueous/NADPH system, with only citral and isopropanol omitted. The reaction was started by addition of 0.05 ml of 0.4 M citral in toluene and the vials were turned vertically on a wheel at 30° C. After 3 h the complete sample was extracted with 0.4 ml freshly prepared solution of 0.15% [v/v] 1-octanol (internal GC standard) in chloroform. After centrifugation 0.4 ml of the lower organic phase (toluene/chloroform mixture) was removed for GC analysis. Strains that formed citronellal were compared in a toluene and a methyl tertiary-butylether (MTBE) two-phase system as detailed below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Quantity
0.05 mL
Type
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Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

The complexes derived from Rh4 (CO)12 or Rh6 (CO)16 and from 1,2-bis-(diarylphosphinomethyl)-cyclobutanes are very particularly suitable for the asymmetric hydrogenation of neral and geranial to give enantiomers of citronellal, because they simultaneously provide a high hydrogenation rate, a good selectivity with respect to citronellal and a good optical purity.
[Compound]
Name
1,2-bis-(diarylphosphinomethyl)-cyclobutanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

200 ml of an agar plate medium (pH 6.0) composed of 5 g of peptone, 3 g of malt extract, 1 g of magnesium sulfate, 40 g of glucose, 20 g of agar and 1 liter of distilled water was poured into a Petri dish made of glass and having a diameter of 21 cm. Using Conradi's rod, this agar medium was inoculated with 2 ml of a one-day culture of Hansenula saturnus IFO 0809. After the microorganism was grown overnight in standing culture, 70 ml of a 2% citronellal solution in decane was placed over the agar medium and a fermentation-transformation test was carried out in shaking culture for 5 days. As a result of gas chromatographic analysis of the decane layer, the microbial esterification reaction of citronellol formed by microbial reduction of citronellal with acetic acid formed by acetic acid fermentation was observed, and an accumulation of citronellyl acetate in the decane layer was recognized from one day after the start of the reaction. In consequence of the fermentation-transformation test carried out for 5 days, the accumulation concentration of citronellyl acetate in the decane layer reached 19 g/l.
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citronellal
Reactant of Route 2
Citronellal
Reactant of Route 3
Citronellal
Reactant of Route 4
Citronellal
Reactant of Route 5
Citronellal
Reactant of Route 6
Citronellal

Citations

For This Compound
26,100
Citations
EJ Lenardao, GV Botteselle, F de Azambuja, G Perin… - Tetrahedron, 2007 - Elsevier
… citronellal, except when biotransformation is involved as a step in a total synthesis. The use of citronellal … Papers describing preparations where citronellal is one of several substrates in …
Number of citations: 175 www.sciencedirect.com
MS Melo, LCS Sena, FJN Barreto… - Pharmaceutical …, 2010 - Taylor & Francis
Citronellal is a monoterpene reported to be a major component of the essential oils in various aromatic species of plants. The present study evaluated the central nervous system …
Number of citations: 92 www.tandfonline.com
D Maßberg, A Simon, D Häussinger, V Keitel… - Archives of biochemistry …, 2015 - Elsevier
… Moreover, we detected the (−)-citronellal-activated human olfactory … -citronellal had a higher potential to activate Huh7 cells than citronellol or citral, we predominantly used (−)-citronellal …
Number of citations: 102 www.sciencedirect.com
AM Api, D Belsito, S Biserta… - Food Chem …, 2021 - fragrancematerialsafetyresource …
… based on ultraviolet (UV) spectra; citronellal is not expected to be phototoxic/… to citronellal is below the TTC (1.4 mg/day). The environmental endpoints were evaluated; citronellal was …
FN Victoria, CS Radatz, M Sachini, RG Jacob, D Alves… - Food Control, 2012 - Elsevier
… citronellal and α-phenylseleno citronellol, two new selenium-containing citronella oil derivatives. The presence of phenylselenium group in the citronellal … The citronellal used in this …
Number of citations: 55 www.sciencedirect.com
MS Melo, AG Guimarães, MF Santana… - Biological …, 2011 - SciELO Chile
The anti-inflammatory and redox protective effects of the citronellal (CT) were evaluated using in vivo and in vitro tests. Intraperitoneal (ip) administration of CT (50, 100, and 200 mg/kg) …
Number of citations: 57 www.scielo.cl
Y Kwon, SH Kim, DS Ronderos, Y Lee, B Akitake… - Current Biology, 2010 - cell.com
… , such as citronellal, which is the main component of citronellal oil. However, … citronellal. The olfactory coreceptor OR83b contributes to citronellal repulsion and is essential for citronellal-…
Number of citations: 184 www.cell.com
S Songkro, N Hayook, J Jaisawang… - Journal of Inclusion …, 2012 - Springer
The aim of this study was to prepare the inclusion complexes of citronella oil, citronellal or citronellol with β-cyclodextrin and evaluate their physicochemical properties using scanning …
Number of citations: 107 link.springer.com
Y Kikukawa, S Yamaguchi, Y Nakagawa… - Journal of the …, 2008 - ACS Publications
A novel dialuminum-substituted silicotungstate TBA 3 H[γ-SiW 10 O 36 {Al(OH 2 )} 2 (μ-OH) 2 ]·4H 2 O (1, TBA = tetra-n-butylammonium) was synthesized by the reaction of the …
Number of citations: 103 pubs.acs.org
K Sato, S Krist, G Buchbauer - Biological and Pharmaceutical Bulletin, 2006 - jstage.jst.go.jp
… ()-Citronellal and citral are main components of lemon scented tea tree oil and this oil has been used for foods as flavor. ()-Perillaldehyde is also known as an antimicrobial agent.It is …
Number of citations: 98 www.jstage.jst.go.jp

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